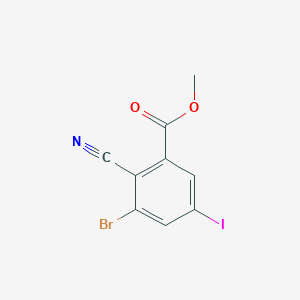

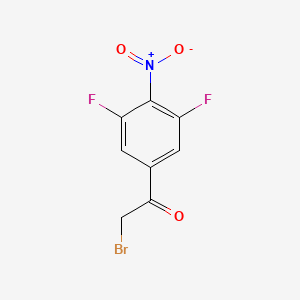

![molecular formula C13H12F3NO2 B1413160 C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine CAS No. 1858255-46-5](/img/structure/B1413160.png)

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine

Descripción general

Descripción

The compound “C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen, and a phenyl group, which is a functional group made up of six carbon atoms bonded in a hexagonal planar ring . The molecule also contains a trifluoromethoxy group, which consists of a carbon atom bonded to three fluorine atoms and an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, phenyl group, and trifluoromethoxy group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to degradation .Aplicaciones Científicas De Investigación

Tosylate Salts of Anticancer Drugs

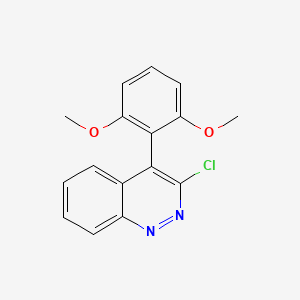

The study by Ravikumar et al. (2013) focuses on the tosylate salts of lapatinib, an anticancer drug. It explores the structural properties and nonbonded interactions in the solid state, which are crucial for understanding the physicochemical properties of drug products. This research provides insight into the crystallization and polymorphism of lapatinib, potentially applicable to similar furan-containing compounds (Ravikumar et al., 2013).

Novel Derivatives for Antidepressant and Antianxiety Activity

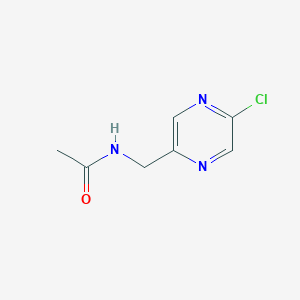

Kumar et al. (2017) report on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibit significant antidepressant and antianxiety activities, highlighting the potential therapeutic applications of furan derivatives in mental health treatment (Kumar et al., 2017).

PKCtheta Inhibitors for Therapeutic Applications

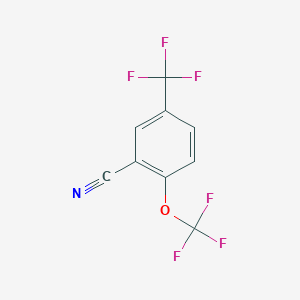

Subrath et al. (2009) describe the synthesis of C-5 substituted heteroaryl 3-pyridinecarbonitriles as potent inhibitors of PKCtheta, a protein kinase involved in various diseases. This study illustrates the utility of furan derivatives in developing targeted therapies for diseases mediated by specific protein kinases (Subrath et al., 2009).

PET Imaging of Microglia

Horti et al. (2019) introduce a PET radiotracer specific for CSF1R, a microglia-specific marker, using a furan derivative. This tracer can noninvasively image reactive microglia and their role in neuroinflammation, contributing to our understanding of neuropsychiatric disorders and the development of new therapeutics (Horti et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine is the reductive (Qi) site of the cytochrome bc1 complex (cyt bc1) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.

Mode of Action

The compound acts as an inhibitor of the reductive (Qi) site of the cytochrome bc1 complex . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production.

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons through the chain. This disruption can lead to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis.

Pharmacokinetics

The compound is described asbioavailable , suggesting that it can be absorbed and utilized by the body

Result of Action

The inhibition of the cytochrome bc1 complex leads to a decrease in ATP production . This can affect various cellular processes that rely on ATP, such as cell growth and division, signal transduction, and the maintenance of cell membrane potential.

Direcciones Futuras

Propiedades

IUPAC Name |

[2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQIBPALVFLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185137 | |

| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1858255-46-5 | |

| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

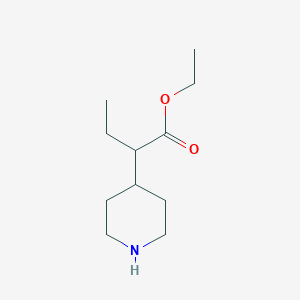

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

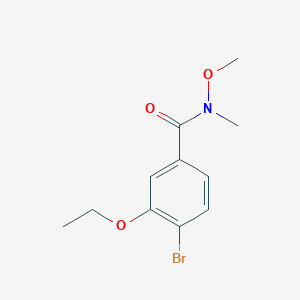

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)